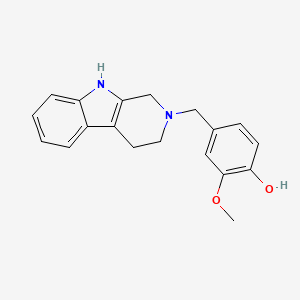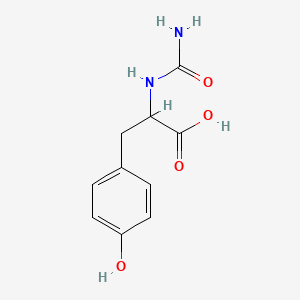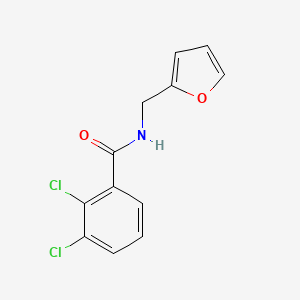
2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as harmaline, is a naturally occurring beta-carboline alkaloid that is found in the seeds of the Peganum harmala plant. Harmaline has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.
作用機序
Harmaline is believed to act on the nervous system by inhibiting the activity of an enzyme called monoamine oxidase (MAO). MAO is responsible for breaking down neurotransmitters such as dopamine and serotonin, which are important for regulating mood and movement. By inhibiting MAO, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol can increase the levels of these neurotransmitters in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have a number of other biochemical and physiological effects. For example, 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Harmaline has also been shown to have anti-inflammatory effects, which may help to alleviate symptoms of inflammation-related conditions.
実験室実験の利点と制限
One advantage of using 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it can be difficult to control the dose of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, which may make it difficult to accurately replicate experimental results.
将来の方向性
There are a number of potential future directions for research on 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. For example, researchers may continue to investigate its potential therapeutic applications in the treatment of Parkinson's disease and other neurological conditions. Additionally, researchers may explore the use of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as a tool for studying the nervous system in animal models. Finally, researchers may investigate the potential side effects of 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and ways to mitigate these effects in order to make it a more viable therapeutic option.
合成法
Harmaline can be synthesized through various methods, including extraction from the Peganum harmala plant or chemical synthesis. Chemical synthesis involves the reaction of harmine with formaldehyde and a reducing agent to produce 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol.
科学的研究の応用
Harmaline has been studied extensively for its effects on the nervous system, particularly in relation to Parkinson's disease. Research has shown that 2-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol can increase the activity of neurons in the brain, which may help to alleviate the symptoms of Parkinson's disease.
特性
IUPAC Name |
2-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-10-13(6-7-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJDSHNORXYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4941363.png)
![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B4941368.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)

![1-methoxy-2-{[6-(2-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B4941417.png)
![5-amino-1-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4941422.png)
![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)

![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)